molecular formula C13H6ClF3O2 B6404371 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1261980-06-6

5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404371
CAS RN: 1261980-06-6
M. Wt: 286.63 g/mol
InChI Key: CGQBUGCTDOLOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% (CFTBA) is a synthetic organic compound that has been used in various scientific research applications. CFTBA is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 104°C. In recent years, CFTBA has been used in a variety of laboratory experiments, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a substrate in enzymatic reactions.

Scientific Research Applications

5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a substrate in enzymatic reactions. 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has also been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used as a probe for the study of the structure and function of proteins, as well as a tool in the study of the regulation of gene expression.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is not fully understood. However, it is believed that 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group of the enzyme and preventing the enzyme from binding to its substrate. Additionally, 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to bind to certain proteins, such as the human estrogen receptor, and to alter the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% are not fully understood. However, 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to bind to certain proteins, such as the human estrogen receptor, and to alter the activity of these proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% in laboratory experiments is its relative stability and solubility in organic solvents. Additionally, 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is relatively inexpensive and can be synthesized in a two-step process. However, 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is not suitable for use in experiments involving high temperatures, as it has a melting point of 104°C.

Future Directions

There are a number of potential future directions for research involving 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%. These include further research into the mechanism of action of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%, the development of more efficient methods for the synthesis of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%, the investigation of the biochemical and physiological effects of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% on other proteins and enzymes, and the exploration of the potential therapeutic applications of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%. Additionally, further research into the structure-activity relationships of 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% may lead to the development of new compounds with improved properties.

Synthesis Methods

5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is synthesized through a two-step process. In the first step, 2,4,6-trifluorotoluene is reacted with chlorine in an aqueous medium to produce 2,4,6-trifluorobenzoic acid (TFBA). In the second step, TFBA is reacted with 5-chloro-3-methylbenzoic acid in the presence of a base, such as sodium hydroxide, to produce 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%. The overall reaction scheme is shown below:
2,4,6-Trifluorotoluene + Cl2 → 2,4,6-Trifluorobenzoic acid
2,4,6-Trifluorobenzoic acid + 5-Chloro-3-methylbenzoic acid + NaOH → 5-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid

properties

IUPAC Name

3-chloro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O2/c14-8-2-6(1-7(3-8)13(18)19)12-10(16)4-9(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQBUGCTDOLOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690575
Record name 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-06-6
Record name 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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